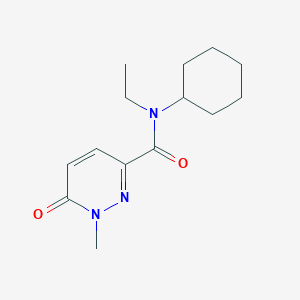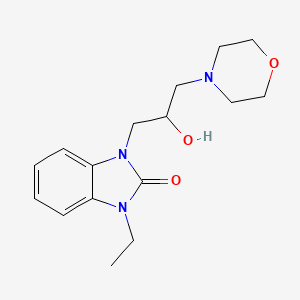
N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide, also known as CERC-501, is a novel drug that has attracted attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyridazine carboxamides and has been shown to modulate the activity of the kappa opioid receptor (KOR) in the central nervous system.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide is based on its ability to modulate the activity of the KOR in the central nervous system. KORs are involved in the regulation of various physiological processes, including pain perception, stress response, and mood regulation. By modulating the activity of these receptors, N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide can alter the balance of neurotransmitters in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of corticotropin-releasing factor (CRF), a hormone involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide for lab experiments is its specificity for the KOR. This allows researchers to study the effects of modulating this receptor without the confounding effects of non-specific drugs. However, one limitation of N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide. One area of interest is its potential as a treatment for substance use disorders, as KORs have been implicated in addiction and relapse. Another area of interest is its potential as a treatment for post-traumatic stress disorder (PTSD), as it has been shown to have anxiolytic effects in preclinical models. Additionally, further research is needed to elucidate the long-term effects of N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide on brain function and behavior.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide involves the reaction of 3,6-dichloropyridazine with cyclohexylamine and ethylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to yield the final compound in high yield and purity.
Applications De Recherche Scientifique
N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical models, indicating its potential as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethyl-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-17(11-7-5-4-6-8-11)14(19)12-9-10-13(18)16(2)15-12/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONFJFZXLWLRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)



![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)

